
6-Chloro-8-methylquinoline-3-carboxylic acid
Übersicht
Beschreibung
6-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-8-methylquinoline-3-carboxylic acid can be represented by the SMILES stringCc1cc(Cl)cc2cc(cnc12)C(O)=O . This indicates that the compound contains a chloro group (Cl), a methyl group (CH3), and a carboxylic acid group (COOH) attached to a quinoline core. Physical And Chemical Properties Analysis
6-Chloro-8-methylquinoline-3-carboxylic acid is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
"6-Chloro-8-methylquinoline-3-carboxylic acid" is involved in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives. This method allows for selective monoarylation of primary sp3 C-H bonds and arylation of secondary sp3 C-H bonds, with some functional group tolerance observed. This opens avenues for functionalizing amino- and hydroxy-acid derivatives, highlighting its utility in synthetic organic chemistry (Shabashov & Daugulis, 2010).
Organometallic Compound Studies
Research on organometallic complexes, including equilibrium and structural studies of new pentamethylcyclopentadienyl rhodium complexes bearing (O,N) donor bidentate ligands, has shown the formation of mono complexes in aqueous solution. These studies include the use of ligands like 6-methylpicolinic acid and quinoline-2-carboxylic acid, providing insights into the exclusive formation of certain complexes and their cytotoxic potency against human cancer cell lines (Dömötör et al., 2017).
Antibacterial Activity Research
Studies on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown significant activities against both Gram-positive and Gram-negative bacteria. This research is crucial for developing new antibacterial agents, providing a foundation for future antibiotic development (Koga et al., 1980).
Photolabile Protection for Carboxylic Acids
The development of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids has been explored. This group has shown greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications. Its increased solubility and low fluorescence make it advantageous as a caging group for biological messengers (Fedoryak & Dore, 2002).
Photodegradation Studies
Research on the photodegradation of quinolinecarboxylic herbicides in aqueous systems has provided insights into the effects of sunlight and UV irradiation on these compounds. The studies have shown how UV irradiation can lead to rapid degradation through decarboxylation reactions, with implications for environmental chemistry and the management of herbicide residues (Pinna & Pusino, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-8-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUBVKRZQUUAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589138 | |
| Record name | 6-Chloro-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methylquinoline-3-carboxylic acid | |
CAS RN |
948289-56-3 | |
| Record name | 6-Chloro-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



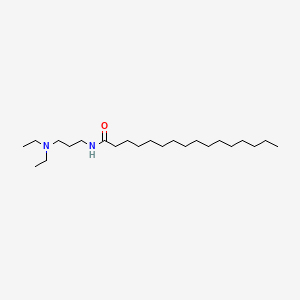
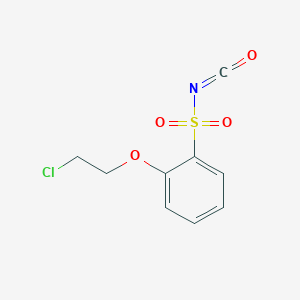
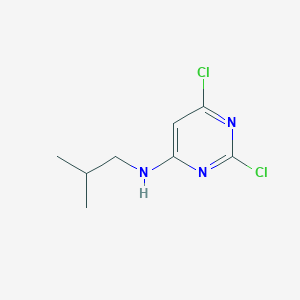


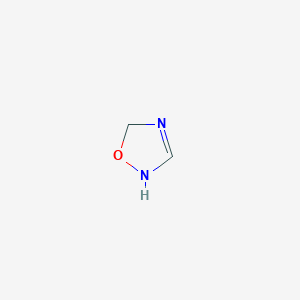

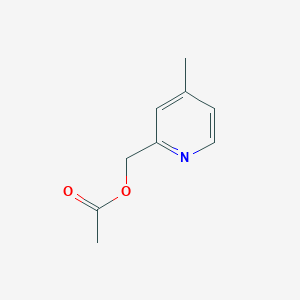

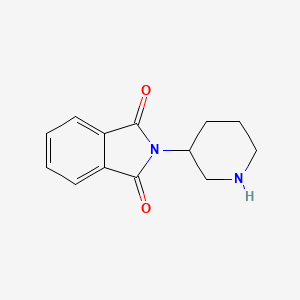


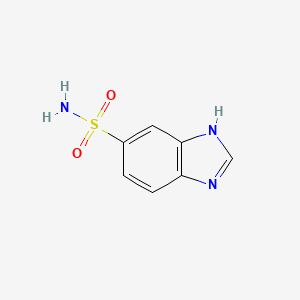
![N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B1627664.png)